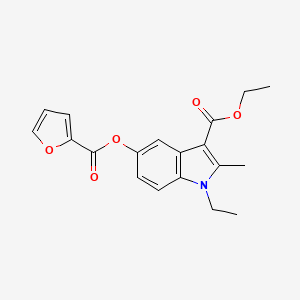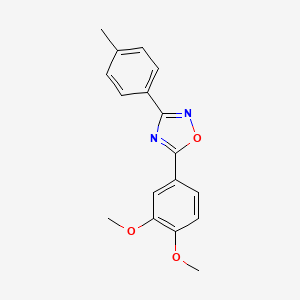![molecular formula C16H27N5 B5559260 2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine](/img/structure/B5559260.png)
2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar spirocyclic diaza compounds involves multi-step chemical procedures, often starting from simpler pyrimidine derivatives. For example, potent CCR4 antagonists with a diazaspiro[4.5]decan structure have been synthesized, demonstrating the complexity and specificity of these synthetic routes (Shukla et al., 2016). Another study detailed the development of methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, highlighting the versatility and potential for functionalization inherent to these molecular scaffolds (Smith et al., 2016).
Molecular Structure Analysis
The crystal structure and density functional theory (DFT) studies of related compounds, such as 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, have been performed to understand the conformational stability, intramolecular interactions, and electronic properties of these molecules (Murugavel et al., 2014). Such analyses are crucial for predicting the behavior of these compounds in various chemical environments and for rational drug design.
Chemical Reactions and Properties
Spirocyclic compounds often participate in a range of chemical reactions, enabling the functionalization or modification of their structure for specific purposes. The synthesis of 1-thia-5-azaspiro[5.5]undec-2-ene and its recyclization to diazaspiro[5.5]undec-2-ene derivatives exemplifies the chemical versatility of spirocyclic compounds (Shaker et al., 2011). These reactions highlight the ability to generate diverse molecular structures from a common precursor, a characteristic valuable in medicinal chemistry and material science.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. While specific data on 2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine is not available, analogous studies on related compounds provide insights into how the spirocyclic and pyrimidine components affect these properties. For instance, the synthesis and characterization of similar pyrimidine derivatives have shed light on their crystalline structure, thermal behavior, and solubility (Moreno-Fuquen et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability under different conditions, and interaction with biological targets, are crucial for understanding the potential applications of these compounds. The synthesis of 2,4-diaminodihydrohomopteridine derivatives demonstrates the reactivity of pyrimidine analogs in constructing complex molecules with potential biological activity (Boyle et al., 1991). Such studies are instrumental in developing new compounds with desired chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Medicinal Chemistry
Research has explored the synthesis of various pyrimidine derivatives, including structures similar to 2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine. These compounds have been studied for their potential as medicinal chemistry building blocks. For example, a study focused on the synthesis of potent CCR4 antagonists using a similar structure, highlighting the compound's affinity in various assays and its ability to induce endocytosis of CCR4, a feature not commonly shared by small molecule antagonists of chemokine receptors (Shukla et al., 2016).
Antimicrobial Applications
Another study investigated the antimicrobial activity of heterocyclic compounds containing pyrimidine derivatives, which were incorporated into polyurethane varnish and printing ink paste. The compounds exhibited significant antimicrobial effects against different microbial strains (El‐Wahab et al., 2015).
Drug Discovery and Development
In drug discovery, a study designed and synthesized JAK1-selective inhibitors based on a core scaffold similar to the compound . The optimized compound exhibited significant selectivity and efficacy in various in vitro and in vivo models (Chough et al., 2018).
Antitumor and Antimicrobial Activities
A study on the synthesis of N-arylpyrazole-containing enaminones, which reacted with various compounds to form substituted pyridine derivatives and other structures, revealed that some of these compounds had comparable inhibitory effects against human breast and liver carcinoma cell lines to standard treatments. Additionally, their antimicrobial activities were also evaluated (Riyadh, 2011).
Eigenschaften
IUPAC Name |
2-methyl-6-(10-methyl-3,10-diazaspiro[5.6]dodecan-3-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5/c1-13-18-14(17)12-15(19-13)21-10-6-16(7-11-21)4-3-8-20(2)9-5-16/h12H,3-11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJFBQYLNCOSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC3(CCCN(CC3)C)CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5559186.png)

![4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5559191.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5559193.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-iodo-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5559196.png)

![1-[2-(2-fluorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5559240.png)
![2-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5559247.png)
![2-(3,4-difluorobenzyl)-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559250.png)
![2-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5559251.png)
![5-(2-chlorophenyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-2-furamide](/img/structure/B5559256.png)
![N-isopropyl-2-methyl-N-[3-(methylthio)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5559264.png)
![N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559267.png)